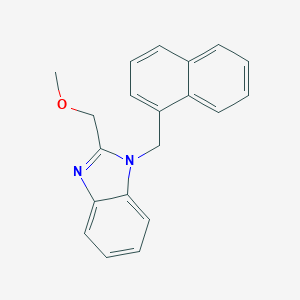

2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(methoxymethyl)-1-(naphthalen-1-ylmethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c1-23-14-20-21-18-11-4-5-12-19(18)22(20)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVWPJQFJRDBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole is a novel compound belonging to the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C20H18N2O

- Molecular Weight : 302.4 g/mol

- IUPAC Name : 2-(methoxymethyl)-1-(naphthalen-1-ylmethyl)benzimidazole

The compound features a complex structure that integrates a methoxymethyl group and a naphthalene moiety, contributing to its pharmacological profile.

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzimidazole Derivative 1 | 50 | S. typhi |

| Benzimidazole Derivative 2 | 250 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological efficacy. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect the compound's interaction with biological targets.

Key Findings from Recent Literature

A comprehensive review summarized the bioactivity of benzimidazole derivatives published between 2012 and 2021, noting their effectiveness against various pathogens and cancer cell lines. The authors emphasized the importance of SAR studies in optimizing these compounds for greater therapeutic potential .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives, including:

-

Study on Antimicrobial Activity :

- Researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria using broth microdilution methods.

- Results indicated that compounds with specific substitutions exhibited MIC values significantly lower than those of standard antibiotics .

-

Anticancer Efficacy :

- A study focused on the anticancer properties of benzimidazole derivatives revealed that certain compounds effectively inhibited cancer cell proliferation through apoptosis induction mechanisms.

- The study also highlighted the potential for these compounds to be developed into effective chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole with structurally related benzimidazole derivatives, highlighting substituent variations and their implications:

Key Observations :

- Methoxymethyl vs. Chloromethyl : The methoxymethyl group in the target compound improves stability compared to chloromethyl derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole), which are prone to nucleophilic substitution .

- Naphthylmethyl vs.

- Dimethoxyphenyl vs. Methoxymethyl : The dimethoxyphenyl substituent in introduces additional hydrogen-bonding sites but may reduce cell membrane permeability due to increased polarity .

Comparison with Other Syntheses :

- 1-Benzyl-2-phenyl-1H-benzimidazole (): Uses AlCl₃-catalyzed condensation, yielding 75-80% product. This contrasts with the milder conditions (KOH/ethanol) preferred for naphthylmethyl derivatives to avoid side reactions .

- 2-(Chloromethyl)-1H-benzimidazole (): Synthesized via thionyl chloride treatment of (1H-benzimidazol-2-yl)methanol, highlighting the reactivity of the 2-position for further modifications .

Pharmacological and Physicochemical Properties

- Lipophilicity : The naphthylmethyl and methoxymethyl groups increase logP compared to unsubstituted benzimidazoles, enhancing blood-brain barrier penetration and intracellular uptake .

- Anticancer Potential: Benzimidazoles with naphthyl groups (e.g., 2-(naphthalen-1-ylmethyl)-1H-benzimidazole) show IC₅₀ values in the micromolar range against cancer cell lines, suggesting the target compound may exhibit similar activity .

- Stability : Methoxymethyl ethers are hydrolytically stable under physiological conditions, unlike ester or hydroxy groups, which may degrade in vivo .

Preparation Methods

Formation of the Benzimidazole Core

The foundational step involves cyclocondensation of o-phenylenediamine with aldehydes. ZnO nanoparticles (ZnO-NPs) have been demonstrated to enhance reaction efficiency under eco-friendly conditions. For instance, reacting o-phenylenediamine with glycolaldehyde (HOCH₂CHO) in the presence of ZnO-NPs yields 2-hydroxymethyl-1H-benzimidazole (Scheme 1).

Reaction Conditions

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Glycolaldehyde | ZnO-NPs | 80°C | 85–90 |

Methylation of the Hydroxymethyl Group

The hydroxymethyl intermediate is methylated using methyl iodide (MeI) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

This step typically achieves yields of 70–75%.

N1-Alkylation with Naphthalen-1-ylmethyl Chloride

The final step involves alkylating the N1 position using naphthalen-1-ylmethyl chloride and sodium hydride (NaH) in DMF:

Optimized Conditions

Stepwise Alkylation of Preformed Benzimidazole

Preparation of 2-Chloro-1H-benzimidazole

2-Chloro-1H-benzimidazole serves as a versatile intermediate. It is synthesized via cyclization of o-phenylenediamine with chloral hydrate under acidic conditions:

Sequential Alkylation

-

N1-Alkylation : Using NaH as a base, 2-chloro-1H-benzimidazole reacts with naphthalen-1-ylmethyl bromide in DMF to yield 2-chloro-1-naphthalen-1-ylmethyl-1H-benzimidazole.

-

C2 Substitution : The chlorine atom at C2 is displaced via nucleophilic substitution with sodium methoxymethylate (NaOCH₂OMe) in ethanol under reflux:

Yield : 60–65%.

Alternative Methods Involving Direct Functionalization

Friedel-Crafts Alkylation

Electrophilic substitution at C2 is challenging due to the electron-deficient nature of the benzimidazole ring. However, using Lewis acids like AlCl₃, the methoxymethyl group can be introduced via a Friedel-Crafts reaction with methoxymethyl chloride:

Limitations : Low regioselectivity (40–50% yield) and formation of byproducts.

Reductive Amination

A two-step reductive amination approach involves:

-

Condensation of o-phenylenediamine with naphthalen-1-ylmethylamine and methoxyacetone.

-

Reduction of the imine intermediate using NaBH₄.

This method remains exploratory, with yields below 50%.

Optimization of Reaction Conditions

Solvent and Base Selection

Catalytic Enhancements

ZnO-NPs reduce reaction times by 30–40% in cyclocondensation steps compared to traditional methods.

Analytical Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxymethyl-1-naphthalen-1-ylmethyl-1H-benzoimidazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. For example, condensation of 1,2-phenylenediamine derivatives with carbonyl-containing intermediates (e.g., aldehydes or ketones) under reflux conditions in ethanol or dichloromethane. Catalysts such as acidic or basic agents may accelerate cyclization. Key steps include controlling temperature (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents for improved solubility), and purification via recrystallization or column chromatography to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and absence of impurities. For example, methoxymethyl groups show characteristic singlet peaks near δ 3.3–3.5 ppm, while naphthalene protons appear as multiplet signals in aromatic regions .

- X-ray Crystallography : Resolve single-crystal structures using programs like SHELXL to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Disorder in substituents (e.g., methyl groups) can be modeled with split-site occupancy .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can software like SHELXL address them?

- Methodological Answer : Challenges include:

- Disorder in Flexible Groups : Methoxymethyl or naphthalenylmethyl substituents may exhibit positional disorder. SHELXL allows refinement of split-site occupancy and anisotropic displacement parameters to model these features .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., N–H···O) can create complex packing motifs. SHELXL’s restraints and constraints refine hydrogen atom positions while maintaining geometric rationality .

- Twinned Crystals : Use the TWIN command in SHELXL to deconvolute overlapping reflections and improve data accuracy .

Q. How do researchers resolve contradictions in reported biological activity data for benzimidazole derivatives across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Strategies include:

- Standardized Bioassays : Re-evaluate activity under controlled conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships .

- Computational Docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or receptors). For example, benzimidazole derivatives may adopt distinct poses in active sites depending on substituent bulkiness .

- Meta-Analysis : Compare data across studies using databases like PubMed or Scopus, filtering for consistent experimental parameters .

Q. What computational methods are employed to predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets. This aids in understanding charge distribution and potential reaction sites .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects or ligand-protein interactions to predict stability and binding affinity .

- QSAR Modeling : Correlate substituent features (e.g., logP, molar refractivity) with bioactivity using regression models to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.